

An In-depth Technical Guide to 2,4-Dibromopentane (CAS: 19398-53-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dibromopentane

Cat. No.: B098100

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available technical data for **2,4-Dibromopentane**. Notably, detailed experimental protocols for its synthesis and specific applications in drug development, including its interaction with biological pathways, are not extensively documented in the available literature. The experimental sections are therefore based on general principles of organic chemistry for analogous compounds.

Introduction

2,4-Dibromopentane is a halogenated alkane with the chemical formula $C_5H_{10}Br_2$. As a difunctionalized aliphatic hydrocarbon, it holds potential as a building block in organic synthesis. Its two bromine atoms offer reactive sites for nucleophilic substitution and elimination reactions, making it a candidate for the synthesis of more complex molecules. This guide provides a summary of its known properties, stereochemical aspects, and potential synthetic utility, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

The fundamental properties of **2,4-Dibromopentane** are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₀ Br ₂	[1][2]
Molecular Weight	229.94 g/mol	[1][2]
CAS Number	19398-53-9	[1][2]
Appearance	Colorless to light yellow/orange clear liquid	[3]
Boiling Point	40 °C at 4 mmHg	[1]
Density	1.64 g/cm ³	[1]
Refractive Index	1.4960-1.4990	[1]
Flash Point	64.3 °C	[1]
Melting Point	-28.63 °C (estimate)	[1]

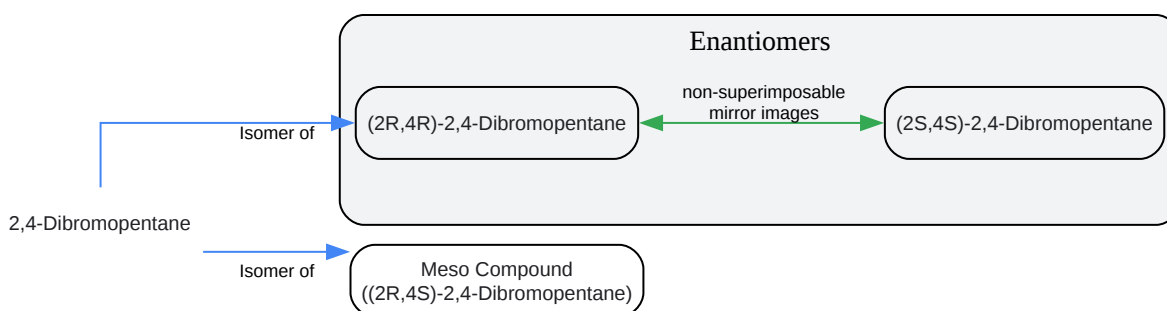
Spectroscopic Data

While specific spectra for CAS number 19398-53-9 are not readily available in public databases, general spectroscopic characteristics can be inferred. Researchers should obtain and interpret spectra on their specific samples for confirmation.

Spectroscopy	Expected Features
^1H NMR	Signals corresponding to methine (CH-Br), methylene (CH_2), and methyl (CH_3) protons. The chemical shifts and coupling patterns would be indicative of the bromine substitution pattern.
^{13}C NMR	Resonances for the five carbon atoms, with the carbons bonded to bromine being significantly downfield.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).
Infrared (IR)	C-H stretching and bending vibrations, and a characteristic C-Br stretching absorption in the fingerprint region.

Stereochemistry

2,4-Dibromopentane has two chiral centers at positions 2 and 4. This gives rise to three possible stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and a meso compound ((2R,4S), which is identical to (2S,4R)).^{[4][5]} The stereochemistry of the starting material can significantly influence the stereochemical outcome of subsequent reactions.



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Caption: Stereoisomers of **2,4-Dibromopentane**.

Conformational analysis of the stereoisomers of 2,4-dichloropentane and **2,4-dibromopentane** has been a subject of theoretical and experimental studies.^[1] These studies indicate that for the racemic mixture, the trans-trans conformation is the most stable.^[1]

Synthesis and Reactivity

Potential Synthetic Routes

Detailed experimental protocols for the synthesis of **2,4-Dibromopentane** are scarce in the literature. However, a plausible and common method for the preparation of alkyl bromides is the bromination of the corresponding alcohol.

Hypothetical Experimental Protocol: Bromination of Pentane-2,4-diol

This protocol is based on general procedures for the conversion of diols to dibromides and has not been specifically optimized for **2,4-Dibromopentane**.

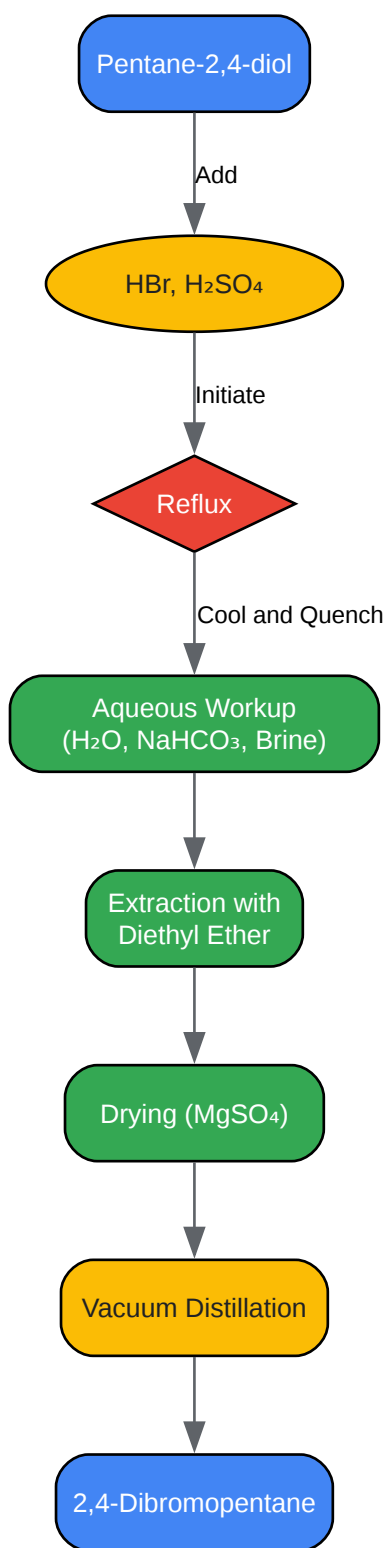
Materials:

- Pentane-2,4-diol
- 48% Hydrobromic acid
- Concentrated sulfuric acid
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool pentane-2,4-diol in an ice bath.

- Slowly add concentrated sulfuric acid to the cooled diol with stirring.
- After the addition of sulfuric acid, slowly add 48% hydrobromic acid through the dropping funnel.
- Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC or GC.
- After cooling to room temperature, transfer the mixture to a separatory funnel and add cold water and diethyl ether.
- Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude **2,4-Dibromopentane** by vacuum distillation.



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Caption: Hypothetical synthesis workflow for **2,4-Dibromopentane**.

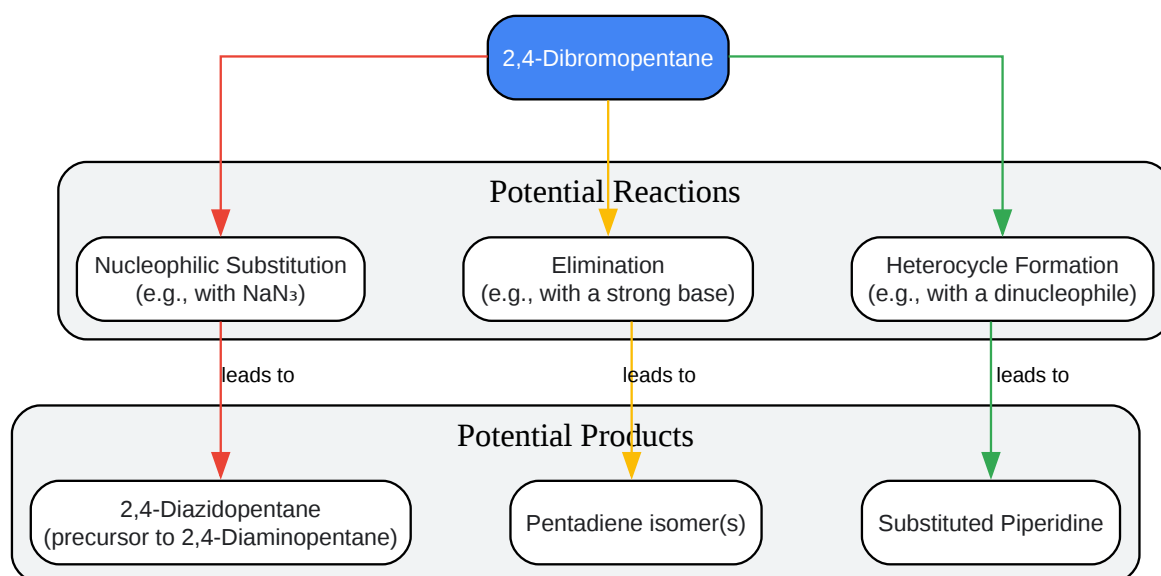
Chemical Reactivity and Potential Applications

As an alkyl dihalide, **2,4-Dibromopentane** is expected to undergo reactions typical of this class of compounds. The two bromine atoms can serve as leaving groups in nucleophilic substitution reactions or be involved in elimination reactions.

Nucleophilic Substitution: **2,4-Dibromopentane** can react with various nucleophiles to introduce new functional groups. For example, reaction with sodium azide would be expected to yield a diazide, which could then be reduced to the corresponding diamine. Such diamines are valuable building blocks in medicinal chemistry.

Elimination Reactions: Treatment with a strong, non-nucleophilic base could lead to a double dehydrobromination to form a diene. The regioselectivity of this elimination would be of synthetic interest.

Heterocycle Synthesis: Dibromides are often used as precursors for the synthesis of heterocyclic compounds.^[6] For instance, reaction with a dinucleophile, such as a primary amine or a sulfide, could potentially lead to the formation of a substituted piperidine or thiane, respectively. Substituted piperidines are a common motif in many pharmaceutical agents.^{[7][8][9][10][11]}



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Caption: Potential reactivity pathways of **2,4-Dibromopentane**.

Biological Activity and Toxicology

There is a significant lack of publicly available data on the specific biological activity, pharmacology, or toxicology of **2,4-Dibromopentane**. As a halogenated hydrocarbon, it should be handled with care, as many compounds in this class are known to be toxic and potentially carcinogenic.^{[12][13][14]} General toxicology studies on halogenated alkanes suggest potential for hepatotoxicity and mutagenicity.^{[12][15]} However, without specific data for **2,4-Dibromopentane**, no definitive statements on its biological effects can be made.

Applications in Drug Development

Currently, there are no documented instances in the reviewed literature of **2,4-Dibromopentane** being used as a direct precursor or intermediate in the synthesis of any marketed pharmaceutical drugs. Its potential utility would lie in its role as a bifunctional building block for creating novel molecular scaffolds, particularly substituted heterocyclic systems, which are of high interest in medicinal chemistry.

Safety and Handling

2,4-Dibromopentane is listed with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Conclusion

2,4-Dibromopentane is a simple dihalogenated alkane with interesting stereochemical features. While its physicochemical properties are reasonably well-documented, there is a notable absence of detailed experimental protocols for its synthesis and a lack of information regarding its application in drug development and its biological effects. For researchers, this compound represents an opportunity for exploration, both in developing efficient and stereoselective synthetic routes and in investigating its potential as a building block for novel, biologically active molecules. However, due to the limited available data, any work with this compound should be approached with a strong emphasis on preliminary research and safety.

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